molecular formula C10H9BrN4 B6322031 2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile CAS No. 842143-97-9

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No.: B6322031
CAS No.: 842143-97-9
M. Wt: 265.11 g/mol
InChI Key: IQHHQMKFGJJRMZ-UHFFFAOYSA-N
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Description

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a heterocyclic compound that features a bromine atom, an ethyl group, and an acetonitrile moiety attached to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Acetonitrile introduction: The acetonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide in the presence of light or heat.

    Ethylation: Ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Substituted derivatives: Depending on the nucleophile used, various substituted imidazo[4,5-c]pyridine derivatives can be formed.

    Coupled products: Complex structures resulting from coupling reactions.

Scientific Research Applications

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Material science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine derivatives: Compounds with similar core structures but different substituents.

    Brominated heterocycles: Compounds with bromine atoms attached to various heterocyclic cores.

Uniqueness

2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is unique due to the specific combination of its substituents, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(7-bromo-1-ethylimidazo[4,5-c]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c1-2-15-9(3-4-12)14-8-6-13-5-7(11)10(8)15/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHHQMKFGJJRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CN=CC(=C21)Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733101
Record name (7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842143-97-9
Record name (7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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